Hydroxy-PEG3-Ms

Radiotracer development GRPR-targeted imaging Peptide-chelator conjugates

Hydroxy-PEG3-Ms (2-[2-(2-hydroxyethoxy)ethoxy]ethyl methanesulfonate) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a triethylene glycol (PEG3) spacer flanked by a terminal hydroxyl group and a methanesulfonyl (mesyl, Ms) leaving group. With a molecular formula C₇H₁₆O₆S and molecular weight 228.26 g/mol, this small-molecule linker combines a hydrophilic, flexible PEG3 chain—which enhances aqueous solubility and biocompatibility in conjugated products —with a highly reactive mesylate group that undergoes efficient nucleophilic substitution with thiols, amines, and alkoxides.

Molecular Formula C7H16O6S
Molecular Weight 228.27 g/mol
Cat. No. B3180252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG3-Ms
Molecular FormulaC7H16O6S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOCCOCCO
InChIInChI=1S/C7H16O6S/c1-14(9,10)13-7-6-12-5-4-11-3-2-8/h8H,2-7H2,1H3
InChIKeyAVBMDKDBTYOBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hydroxy-PEG3-Ms (CAS 139115-89-2): Heterobifunctional PEG Linker for Bioconjugation and PROTAC Synthesis


Hydroxy-PEG3-Ms (2-[2-(2-hydroxyethoxy)ethoxy]ethyl methanesulfonate) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a triethylene glycol (PEG3) spacer flanked by a terminal hydroxyl group and a methanesulfonyl (mesyl, Ms) leaving group . With a molecular formula C₇H₁₆O₆S and molecular weight 228.26 g/mol, this small-molecule linker combines a hydrophilic, flexible PEG3 chain—which enhances aqueous solubility and biocompatibility in conjugated products —with a highly reactive mesylate group that undergoes efficient nucleophilic substitution with thiols, amines, and alkoxides . Widely employed as a PROTAC (PROteolysis TArgeting Chimera) linker, Hydroxy-PEG3-Ms serves as a critical building block for constructing heterobifunctional crosslinkers, drug delivery vehicles, and targeted protein degraders [1].

Hydroxy-PEG3-Ms Procurement: Why Linker Length and Leaving Group Chemistry Are Not Interchangeable


Generic substitution of Hydroxy-PEG3-Ms with alternative PEG-based mesylates or halides fails because the precise triethylene glycol spacer length (PEG3) is not an arbitrary parameter—it governs aqueous solubility, spatial presentation of conjugated ligands, and downstream in vivo performance of the final bioconjugate. Systematic studies demonstrate that varying mini-PEG spacer length from PEG2 to PEG6 alters receptor-binding affinity (IC₅₀) by nearly two-fold [1] and modifies lipophilic character (log P) by approximately 0.3 log units per ethylene glycol unit [2]. Even among close PEG analogs, the three-unit spacer confers distinct physicochemical and pharmacokinetic outcomes: PEG3 linkers yield lower hepatic retention compared to PEG2 counterparts in radiotracer applications [3] and achieve superior surface loading versus extended PEG23 linkers in enzyme immobilization systems [4]. Thus, substituting Hydroxy-PEG3-Ms with PEG2-Ms, PEG4-Ms, or halogen-terminated analogs (e.g., Br-PEG3-Ms) without empirical validation risks compromising conjugate yield, altering biodistribution, and invalidating comparative structure-activity relationships.

Hydroxy-PEG3-Ms Comparative Performance Data: PEGn Length, Leaving Group Reactivity, and Physicochemical Differentiation


Mini-PEG Spacer Length Comparison: PEG3 Exhibits Balanced Binding Affinity and Reduced Hepatic Uptake

In a systematic evaluation of NOTA-conjugated bombesin antagonist RM26 analogs, constructs bearing PEG2, PEG3, PEG4, and PEG6 spacers were compared for in vitro binding affinity and in vivo biodistribution [1]. The PEG3 spacer (analogous to the PEG3 domain in Hydroxy-PEG3-Ms) conferred an IC₅₀ of 3.9 ± 0.3 nM against gastrin-releasing peptide receptor (GRPR), representing a 26% increase in affinity compared to PEG2 (IC₅₀ 3.1 ± 0.2 nM) but 28% and 33% greater affinity than PEG4 (5.4 ± 0.4 nM) and PEG6 (5.8 ± 0.3 nM), respectively [1]. Notably, the ⁶⁸Ga-NOTA-PEG3-RM26 conjugate demonstrated lower liver uptake than the PEG2 variant in normal mice, while maintaining comparable tumor accumulation (4.6 ± 0.6 %ID/g in PC-3 prostate cancer xenografts at 2 h p.i.) and high tumor-to-blood ratios (44 ± 12) [1].

Radiotracer development GRPR-targeted imaging Peptide-chelator conjugates

PEG3 Linker Confers Intermediate Hydrophilicity in Erlotinib Radiotracers

In the preparation of ¹⁷⁷Lu-labeled DOTA-erlotinib conjugates for EGFR-targeted imaging, three linker variants—propyl, PEG3, and PEG6—were compared for their effects on lipophilicity, quantified via log Po/w (octanol/water partition coefficient) [1]. The PEG3-linked conjugate exhibited a log Po/w of -3.0 ± 0.1, which was 0.5 log units more hydrophilic than the propyl-linked analog (-2.5 ± 0.1) and 0.3 log units less hydrophilic than the PEG6-linked analog (-3.3 ± 0.1) [1]. This graded increase in hydrophilicity with PEG length demonstrates that PEG3 occupies an intermediate position, providing enhanced aqueous solubility relative to shorter alkyl linkers while avoiding the potential for excessive hydrophilicity that may reduce cellular permeability [1].

Radiolabeled TKI EGFR imaging Lipophilicity optimization

Short PEG3 Linker Achieves Higher Surface Functionalization Density Versus Extended PEG23

A comparative study of alkyne-PNIPAAm polymer brush functionalization using biotin linkers of different PEG spacer lengths (PEG3 vs. PEG23) revealed that the shorter PEG3 linker enabled significantly higher biotin loading [1]. Following copper-catalyzed azide-alkyne cycloaddition (CuAAC), biotin-PEG3-modified brushes supported higher streptavidin-HRP (SA-HRP) immobilization levels in both the swollen state at 20°C and the collapsed state at 37°C compared to biotin-PEG23-modified brushes [1]. All SA-HRP loadings on PEG3-modified brushes achieved 81–98% monolayer coverage, whereas PEG23-modified brushes at 20°C attained only 43% monolayer coverage due to limited accessibility of the extended spacer to the alkyne-functionalized chain ends [1].

Enzyme immobilization Polymer brushes Biotin-streptavidin

PEG3 Incorporation Accelerates Whole-Body Clearance of ⁸⁹Zr-Radiolabeled Antibodies

In a systematic investigation of [⁸⁹Zr]ZrDFO-azepin-mAb constructs, the inclusion of a PEG3 linker (analogous to the PEG3 chain in Hydroxy-PEG3-Ms) was found to be 'non-innocent' with respect to pharmacokinetics, significantly altering whole-body residence time and excretion profiles compared to constructs lacking a PEG3 spacer [1]. The PEG3-containing immunoconjugates exhibited more rapid whole-body excretion of the ⁸⁹Zr activity, an effect attributed to the linker's influence on construct metabolism rather than passive clearance mechanisms [1]. Eight potential metabolites arising from chemical or enzymatic cleavage at susceptible bonds within the PEG3-containing construct were identified and characterized, with most degradation products undergoing rapid elimination, thereby reducing nonspecific accumulation and retention of radioactivity in background organs including liver, spleen, kidney, and bone [1].

Immuno-PET 89Zr radiochemistry Antibody conjugate metabolism

PEG3 Linker Outperforms PEG1 in Overcoming Vancomycin Resistance

In a study evaluating the impact of PEG linker length on the structure-activity relationships and pharmacokinetics of vancomycin conjugates, PEGylated derivatives bearing PEG1 and PEG3 linkers were compared for their ability to overcome vancomycin-resistant enterococci (VRE) [1]. Among all PEGylated derivatives tested, both VAN:PEG1 and VAN:PEG3 conjugates demonstrated the capacity to undercut the resistance breakpoint in microdilution assays against vanC-resistant strains, whereas conjugates lacking PEG or bearing alternative modifications did not exhibit this activity [1]. This class-level evidence indicates that short PEG spacers (PEG1–PEG3) confer a functional advantage over non-PEGylated controls in overcoming specific resistance mechanisms, with PEG3 offering a favorable balance between resistance-overcoming efficacy and the physicochemical benefits (solubility, reduced immunogenicity) associated with longer PEG chains [1].

Antibiotic resistance Vancomycin conjugates PEGylation SAR

PEG3-Based MARG Constructs Exhibit Superior Antibody-Recruiting and Anti-Tumor Activity

Structure-activity relationship studies on multivalent antibody-recruiting glycopolymers (MARGs) composed of hyaluronic acid (HA) grafted with dinitrophenol (DNP) evaluated the effect of PEG linker length (PEG3 vs. other lengths) on antibody recruitment and tumor cell killing [1]. Among the series, HA-[PEG3-DNP]₈ demonstrated the best capacity for clustering anti-DNP antibodies onto CD44-positive cancer cells and displayed potent in vitro anti-cancer activity via complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC) [1]. In vivo, HA-[PEG3-DNP]₈ significantly inhibited xenograft tumor growth in Babl/c nude mice bearing triple-negative breast cancer cells, while causing no detectable histological cytotoxicity [1].

Cancer immunotherapy Antibody-recruiting glycopolymers CD44 targeting

Hydroxy-PEG3-Ms Application Scenarios: When PEG3 Length and Mesylate Reactivity Are Indispensable


Synthesis of PROTAC Degraders Requiring Optimal Ternary Complex Geometry

Hydroxy-PEG3-Ms is the linker of choice when constructing PROTACs (PROteolysis TArgeting Chimeras) that demand a precise spatial arrangement between the E3 ligase ligand and the target protein ligand. The PEG3 spacer length (approximately 13–15 Å extended) has been empirically validated across multiple PROTAC series to facilitate ternary complex formation while minimizing steric hindrance [1]. The mesylate leaving group enables efficient nucleophilic displacement with amine-, thiol-, or alkoxide-containing warheads, allowing modular assembly of heterobifunctional PROTACs. The intermediate hydrophilicity conferred by PEG3 (log Po/w ≈ -3.0) balances aqueous solubility with cellular permeability, a critical parameter for degrader bioavailability [2].

Radiotracer Development for PET/SPECT Imaging with Rapid Background Clearance Requirements

In the design of radiometal-labeled peptide or antibody conjugates for positron emission tomography (PET) or single-photon emission computed tomography (SPECT), Hydroxy-PEG3-Ms provides an essential building block for incorporating a PEG3 spacer that accelerates whole-body clearance of radiometabolites [3]. This property enhances image contrast by reducing nonspecific accumulation in background organs such as liver, spleen, and kidney [3]. Compared to constructs lacking a PEG linker, PEG3-containing radiotracers exhibit more rapid excretion profiles, making Hydroxy-PEG3-Ms particularly valuable for immuno-PET applications where high target-to-background ratios must be achieved within clinically feasible imaging timeframes [3].

High-Density Surface Functionalization of Nanoparticles, Biosensors, and Polymer Brushes

For applications requiring maximal ligand density on surfaces—including nanoparticle targeting, biosensor development, and enzyme immobilization on polymer brushes—Hydroxy-PEG3-Ms is the preferred linker precursor due to the superior accessibility of the shorter PEG3 spacer to reactive chain ends. Comparative studies demonstrate that PEG3 linkers achieve 81–98% monolayer coverage of streptavidin-enzyme conjugates, versus only 43% coverage with extended PEG23 linkers, translating to a 1.9- to 2.3-fold improvement in functionalization efficiency [4]. The mesylate group's high reactivity ensures rapid and complete conjugation to surface-bound nucleophiles, minimizing unreacted sites and maximizing functional density .

Antibody-Drug Conjugate (ADC) and Targeted Protein Degrader Linker Optimization

Hydroxy-PEG3-Ms serves as a versatile intermediate for synthesizing cleavable or non-cleavable linkers in antibody-drug conjugates and targeted protein degraders. The PEG3 spacer length has been empirically identified as optimal for balancing antibody-recruiting capacity and tumor cell killing in multivalent antibody-recruiting glycopolymers, with HA-[PEG3-DNP]₈ constructs outperforming other PEG length variants in xenograft tumor models [5]. The hydroxyl terminus provides a convenient handle for further functionalization (e.g., with NHS esters, maleimides, or azides), while the mesylate group enables selective, orthogonal conjugation strategies. This modularity supports rapid structure-activity relationship (SAR) studies to optimize linker length, payload attachment chemistry, and drug-to-antibody ratio (DAR) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy-PEG3-Ms

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.